molecular formula C10H4BrF2NO2 B15063600 4-Quinolinecarboxylic acid, 2-bromo-3,7-difluoro- CAS No. 834884-15-0

4-Quinolinecarboxylic acid, 2-bromo-3,7-difluoro-

Cat. No.: B15063600
CAS No.: 834884-15-0
M. Wt: 288.04 g/mol
InChI Key: LOMVTJJVKFVVKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,7-difluoroquinoline-4-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method is the reaction of 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3), followed by lithiation and treatment with dry carbon dioxide to form the desired carboxylic acid . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 2-bromo-3,7-difluoroquinoline-4-carboxylic acid may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,7-difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-fluoroquinoline-4-carboxylic acid
  • 4-bromo-7,8-difluoroquinoline
  • 3,7-difluoroquinoline-4-carboxylic acid

Uniqueness

2-bromo-3,7-difluoroquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential biological activity compared to similar compounds with only one halogen atom .

Properties

CAS No.

834884-15-0

Molecular Formula

C10H4BrF2NO2

Molecular Weight

288.04 g/mol

IUPAC Name

2-bromo-3,7-difluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H4BrF2NO2/c11-9-8(13)7(10(15)16)5-2-1-4(12)3-6(5)14-9/h1-3H,(H,15,16)

InChI Key

LOMVTJJVKFVVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=C2C(=O)O)F)Br

Origin of Product

United States

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